molecular formula C20H20N2O2 B2553392 (E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide CAS No. 1012922-48-3

(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

Cat. No. B2553392
CAS RN: 1012922-48-3
M. Wt: 320.392
InChI Key: CPGOHDXIYGGYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses.

Scientific Research Applications

Optical Properties and Mechanofluorochromism

Mechanofluorochromic Properties of Acrylamide Derivatives : A study investigated the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide. These compounds exhibited distinct optical properties based on their face-to-face stacking mode, influencing their luminescence and emission peaks under different conditions, such as grinding. This research highlights the potential of these compounds in developing materials with tunable optical properties (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Synthesis and Characterization of Acrylamide Derivatives as Corrosion Inhibitors : Another application involves the synthesis of acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for use as corrosion inhibitors in nitric acid solutions of copper. These compounds demonstrated effective corrosion inhibition, suggesting their potential utility in protecting metals from corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).

Synthesis and Characterization of New Derivatives

Cytotoxicity of New Acrylamide Derivatives : Research into the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives derived from acrylamide compounds revealed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential of these derivatives in cancer research and therapy (Ashraf S. Hassan et al., 2014).

Hepatoprotective Activities

Protection Against Tacrine-Induced Cytotoxicity : A study on Tribuli Fructus constituents, including phenolic amides related to the structural family of acrylamides, demonstrated significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells. This suggests the potential of these compounds in developing therapies for liver damage (Erisa Byun et al., 2010).

properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-9-15(3)16(10-14(13)2)11-17(12-21)20(23)22-18-7-5-6-8-19(18)24-4/h5-11H,1-4H3,(H,22,23)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGOHDXIYGGYIM-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C=C(C#N)C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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